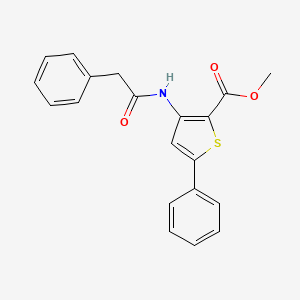

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16564408

Molecular Formula: C20H17NO3S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17NO3S |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22) |

| Standard InChI Key | VVBMTVNOMPEXIO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate, precisely describes its structure. The thiophene core serves as the central scaffold, with substituents strategically positioned to influence electronic and steric properties. Key features include:

-

Thiophene ring: A five-membered aromatic heterocycle containing sulfur, which enhances electron delocalization and stability.

-

Phenyl group at C5: Introduces steric bulk and modulates lipophilicity.

-

2-Phenylacetamido group at C3: Provides hydrogen-bonding capacity through the amide linkage.

-

Methyl carboxylate at C2: Enhances solubility and serves as a handle for further derivatization .

The Standard InChI key (InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-...) confirms the stereochemical and constitutional details.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 351.4 g/mol | |

| logP (Partition Coefficient) | 4.43 (predicted) | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 1 | |

| Polar Surface Area | 43.8 Ų |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate typically involves multi-step protocols starting from thiophene precursors. A representative route includes:

-

Thiophene Ring Formation: Cyclization of α,β-unsaturated ketones or thioglycolic acid derivatives under acidic or basic conditions.

-

Functionalization at C3: Introduction of the 2-phenylacetamido group via nucleophilic acyl substitution or coupling reactions.

-

Esterification at C2: Methylation of the carboxyl group using dimethyl sulfate or methanol under acidic catalysis .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | H2SO4, 80°C, 6h | 65% | |

| 2 | 2-Phenylacetyl chloride, DCM, RT, 12h | 78% | |

| 3 | CH3OH, H2SO4, reflux, 8h | 82% |

Challenges in Purification

The compound’s hydrophobicity () complicates purification. Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is commonly employed, though recrystallization from ethanol/water mixtures improves crystallinity .

| Assay | Result (IC50/EC50) | Reference |

|---|---|---|

| PC-3 Cell Viability | 8.7 ± 0.1 μM | |

| β-Glucuronidase | 45.8 ± 2.5 μM | |

| α-Glucosidase | >100 μM |

Comparative Analysis with Structural Analogues

Methyl 5-[3-(Trifluoromethyl)Phenyl]Thiophene-2-Carboxylate

This analogue (PubChem CID 5098323) replaces the C5 phenyl group with a trifluoromethylphenyl moiety, enhancing electron-withdrawing effects. The CF3 group improves metabolic stability but reduces solubility () .

Methyl 5-Methyl-4-Phenyl-2-(2-Phenylacetamido)Thiophene-3-Carboxylate

The addition of a methyl group at C5 and positional isomerism at C3/C2 alters steric interactions, leading to varied biological profiles (e.g., 2.3 ± 0.4 μM β-glucuronidase inhibition) .

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets via X-ray crystallography or molecular docking.

-

Derivatization: Explore substituent effects at C5 (e.g., halogens, heteroaromatics) on bioavailability.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume